4-Vinylcyclohexyl acetate

Description

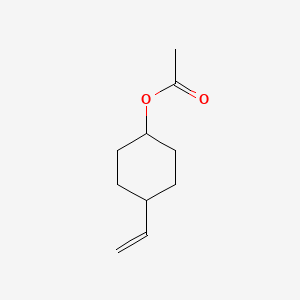

4-Vinylcyclohexyl acetate (CAS: 94386-62-6) is an organic compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Key physical properties include:

- Density: 0.96 g/cm³

- Boiling Point: 206.4°C at 760 mmHg

- Flash Point: 69.2°C

- Vapor Pressure: 0.238 mmHg at 25°C .

The compound features a cyclohexyl ring substituted with a vinyl group and an acetate ester. Its structure confers moderate polarity, influencing solubility and reactivity.

Properties

CAS No. |

94386-62-6 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(4-ethenylcyclohexyl) acetate |

InChI |

InChI=1S/C10H16O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h3,9-10H,1,4-7H2,2H3 |

InChI Key |

OYQZJQGITSAUBC-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCC(CC1)C=C |

Canonical SMILES |

CC(=O)OC1CCC(CC1)C=C |

Other CAS No. |

94386-62-6 |

Origin of Product |

United States |

Chemical Reactions Analysis

Palladium-Catalyzed Enantioselective β-Hydride Elimination

The Trost ligand-enabled desymmetric β-hydride elimination reaction using 1-vinylcyclohexyl acetate enables the construction of chiral cyclohexenes with remote C4 stereocenters (Fig. 1) . Key parameters include:

| Parameter | Value/Description |

|---|---|

| Catalyst System | Pd₂(dba)₃·CHCl₃ (0.75 mol%) + L11 (1.8 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 50°C |

| Reaction Time | 12 h |

| Typical Yield | 81–94% |

| Enantiomeric Excess (ee) | 88–93% |

Substrate Scope :

-

Aromatic substituents : Tolerates electron-donating (Me, MeO) and electron-withdrawing (Cl, F, CN, CF₃) groups (2a–2g) .

-

Heteroatoms : Compatible with 4-O-benzyl (72% ee) and 4-N-phthalimide (90% ee) derivatives .

-

Quaternary centers : Efficiently forms spirobicyclic products (3e–3f) with 86–94% ee .

Mechanistic Insights :

-

Kinetic isotope effect (KIE) : KIE = 3.5 indicates β-hydride elimination is rate-limiting .

-

DFT calculations : Transition state TS E (ΔG‡ = 14.3 kcal/mol) favors (R)-enantiomer via van der Waals interactions between ligand and substrate (Fig. 2) .

text1-vinylcyclohexyl acetate → π-allyl-Pd intermediate → β-H elimination → (R)-cyclohexene + HOAc

Hydrogen Esterification Pathways

While direct data on 4-vinylcyclohexyl acetate synthesis is limited, analogous routes for cyclohexenyl esters suggest:

-

Catalyst : Cobalt octacarbonyl/pyridine (3.75–7.5 molar ratio pyridine/Co) .

-

Outcome : Produces β-cyclohexenyl esters with >90% regioselectivity .

Oxidative Functionalization

Manganese(III)-mediated radical cyclizations of structurally related substrates (e.g., 4-pentenyl Meldrum’s acid) proceed via:

Experimental Data :

Stability Considerations

4-Vinylcyclohexene derivatives show thermal sensitivity:

-

Reactive distillation limits : <60°C to prevent side reactions .

-

Catalyst compatibility : Requires acid-stable resins (e.g., sulfonated styrene) .

This compound’s reactivity profile highlights its versatility in asymmetric synthesis and industrial catalysis, though precise applications require strict control of steric and electronic parameters.

Comparison with Similar Compounds

Structural and Functional Group Analysis

4-Vinylcyclohexyl Acetate

- Structure : Cyclohexyl ring with vinyl (-CH₂CH₂) and acetate (-OAc) substituents.

- Key Features : Combines steric bulk (cyclohexyl) with reactive sites (vinyl for polymerization, acetate for esterification).

Comparators :

Cyclohexyl Acetate (CAS: 622-45-7): Lacks the vinyl group, simplifying reactivity. Used in fragrances and solvents .

Vinyl Acetate (CAS: 108-05-4): A monomer with a vinyl group directly attached to acetate. Polymerizes to form polyvinyl acetate (PVA), used in adhesives and paints .

A carcinogen (IARC 2B) used as a polymer additive .

4-(4-Oxocyclohexyl)Phenyl Acetate (CAS: 156139-91-2): Features a ketone and phenyl group, increasing hydrophobicity. Used in research settings .

Physical and Chemical Properties

| Property | This compound | Cyclohexyl Acetate | Vinyl Acetate | 4-Vinylcyclohexene | 4-(4-Oxocyclohexyl)Phenyl Acetate |

|---|---|---|---|---|---|

| Molecular Formula | C₁₀H₁₆O₂ | C₈H₁₄O₂ | C₄H₆O₂ | C₈H₁₂ | C₁₄H₁₆O₃ |

| Molecular Weight | 168.23 g/mol | 142.20 g/mol | 86.09 g/mol | 108.18 g/mol | 232.27 g/mol |

| Boiling Point | 206.4°C | 173°C¹ | 72°C | 129°C² | Not reported |

| Density | 0.96 g/cm³ | 0.97 g/cm³³ | 0.93 g/cm³ | 0.84 g/cm³ | Not reported |

| Flash Point | 69.2°C | 62°C³ | -8°C (flammable) | 25°C (flammable) | Not reported |

| Key Applications | Polymer intermediates? | Solvents, fragrances | Adhesives, paints | Polymer additive | Research chemical |

¹ Estimated from analog data; ² From general chemical databases; ³ From Safety Data Sheets .

Reactivity and Stability

- This compound : The acetate group enhances stability compared to vinyl ethers, while the vinyl group allows polymerization. Likely resistant to hydrolysis under ambient conditions.

- Vinyl Acetate : Highly reactive due to the terminal vinyl group; prone to radical polymerization .

- 4-Vinylcyclohexene : Oxidizes readily, forming peroxides; incompatible with strong acids/oxidizers .

Toxicological Profiles

Environmental and Regulatory Considerations

- 4-Vinylcyclohexene: Classified as a Category 2 carcinogen and reproductive toxin; regulated under OSHA and GHS .

- Vinyl Acetate : Volatile organic compound (VOC) with emissions controls in industrial settings .

- This compound: Limited ecotoxicological data; likely persistent due to ester group stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.